molecular formula C17H16ClN3O2 B5944108 N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-methyl-3-furamide

N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-methyl-3-furamide

Cat. No.: B5944108
M. Wt: 329.8 g/mol
InChI Key: MJUDOZDQZVLDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-methyl-3-furamide is a useful research compound. Its molecular formula is C17H16ClN3O2 and its molecular weight is 329.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.0931045 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-methyl-3-furamide, also known as Hydroxychloroquine Sulfate , primarily targets the Toll-like receptors 7 (TLR7) and TLR9 . These receptors play a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns.

Mode of Action

Hydroxychloroquine Sulfate is an anti-inflammatory agent and a disease-modifying antirheumatic drug (DMARD) . It interacts with its targets (TLR7 and TLR9) by inhibiting the recognition of nucleic acids, which in turn suppresses the production of pro-inflammatory cytokines .

Biochemical Pathways

The compound affects the innate immune response pathway . By inhibiting TLR7 and TLR9, it prevents the activation of the downstream signaling cascade, which includes the activation of NF-κB and the production of pro-inflammatory cytokines . This results in an overall reduction in inflammation and immune response.

Pharmacokinetics

It is known that the compound is soluble in chloroform and methanol .

Result of Action

The molecular and cellular effects of the compound’s action include the suppression of the immune response and a reduction in inflammation . This can lead to alleviation of symptoms in diseases characterized by overactive immune responses, such as rheumatoid arthritis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . Additionally, individual patient factors such as age, sex, genetic factors, and comorbidities can also influence the compound’s efficacy and safety profile.

Properties

IUPAC Name

N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-11-13(5-9-23-11)17(22)21-8-7-20-15-4-6-19-16-10-12(18)2-3-14(15)16/h2-6,9-10H,7-8H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUDOZDQZVLDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCCNC2=C3C=CC(=CC3=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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